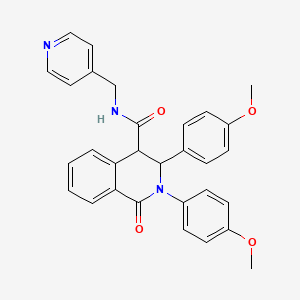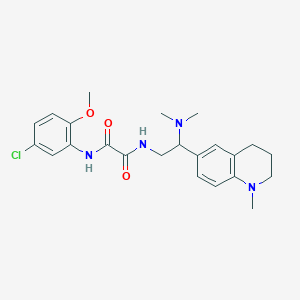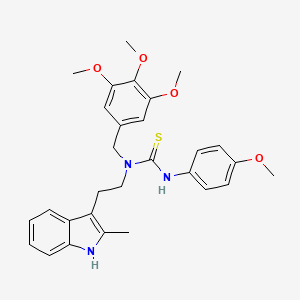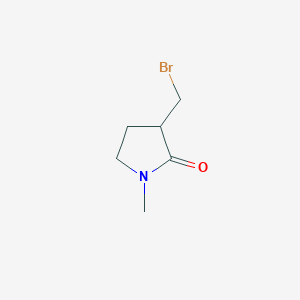
N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a methoxyphenyl group, a thiadiazolyl group, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl, thiadiazolyl, and acetamide groups would contribute to its overall structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The methoxyphenyl group could undergo reactions typical of aromatic ethers, while the thiadiazolyl group could participate in reactions characteristic of heterocycles. The acetamide group could be involved in various reactions, including hydrolysis and nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl, thiadiazolyl, and acetamide groups could affect its solubility, stability, and reactivity .
Scientific Research Applications
Antagonistic Properties and Binding Affinity
Research on thiazole and thiadiazole derivatives, including compounds similar to N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has shown promising results as selective antagonists for human adenosine A3 receptors. A study conducted by Jung et al. (2004) found that specific modifications, such as a methoxy group in the phenyl ring and certain acetyl or propionyl substitutions, significantly increased the binding affinity and selectivity towards human adenosine A3 receptors. Their most potent antagonist displayed a Ki value of 0.79 nM, demonstrating antagonistic properties in functional assays of cAMP biosynthesis, which is crucial in adenosine A3 receptor signal transduction pathways. This suggests a potential for therapeutic application in conditions where modulation of adenosine A3 receptor activity is beneficial (Jung et al., 2004).
Anticancer Potential
Another area of research interest is the exploration of thiadiazole derivatives as potential anticancer agents. Mohammadi-Farani et al. (2014) synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their in vitro cytotoxicity against various cancer cell lines, including Neuroblastoma (SKNMC), Colon cancer (HT-29), and Prostate cancer (PC3). Although none of the derivatives exhibited superior activity to the reference drug doxorubicin, certain derivatives showed notable cytotoxic activity, highlighting the therapeutic potential of such compounds in cancer treatment (Mohammadi-Farani et al., 2014).
Ligand Design and Complexation Studies
The compound has also been studied in the context of ligand design and complexation with metals. Crane et al. (2004) investigated a non-symmetrical compartmental ligand derived from acetazolamide, showcasing the complexation of this ligand with cobalt(II) chloride to yield a mononuclear cobalt(III) complex. This research demonstrates the compound's potential in the synthesis of coordination complexes, which could have applications in catalysis, material science, and medicinal chemistry (Crane et al., 2004).
Future Directions
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-5-3-6-13(9-12)17-20-18(25-21-17)24-11-16(22)19-14-7-4-8-15(10-14)23-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPKXPRAOAMKOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2406946.png)
![N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2406948.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2406949.png)



![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)
![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)
![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)

![3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2406963.png)


